molecular formula C4F2O2S B122930 3,4-Difluoro-2,5-Thiophenedione CAS No. 142453-19-8

3,4-Difluoro-2,5-Thiophenedione

Cat. No.: B122930
CAS No.: 142453-19-8
M. Wt: 150.11 g/mol
InChI Key: CINLICWHZBQURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluoro-2,5-Thiophenedione is an organofluorine compound with the molecular formula C4F2O2S It is characterized by the presence of two fluorine atoms and a thiophene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro-2,5-dihydrothiophene-2,5-dione typically involves the fluorination of 2,5-dihydrothiophene-2,5-dione. One common method is the reaction of 2,5-dihydrothiophene-2,5-dione with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of difluoro-2,5-dihydrothiophene-2,5-dione may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2,5-Thiophenedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3,4-Difluoro-2,5-Thiophenedione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: The compound’s unique properties make it a useful probe in studying biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which difluoro-2,5-dihydrothiophene-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The thiophene ring structure also contributes to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluoronitrobenzene: Similar in having two fluorine atoms but differs in the presence of a nitro group and benzene ring.

    Difluorothiophene: Lacks the dione functionality, making it less reactive in certain chemical reactions.

Uniqueness

3,4-Difluoro-2,5-Thiophenedione is unique due to the combination of fluorine atoms and the thiophene ring with a dione functionality. This combination imparts distinct chemical properties, making it valuable in various applications.

Properties

CAS No.

142453-19-8

Molecular Formula

C4F2O2S

Molecular Weight

150.11 g/mol

IUPAC Name

3,4-difluorothiophene-2,5-dione

InChI

InChI=1S/C4F2O2S/c5-1-2(6)4(8)9-3(1)7

InChI Key

CINLICWHZBQURB-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)SC1=O)F)F

Canonical SMILES

C1(=C(C(=O)SC1=O)F)F

Synonyms

2,5-Thiophenedione,3,4-difluoro-(9CI)

Origin of Product

United States

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